4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide
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Overview
Description
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a furan ring, an oxadiazole ring, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide typically involves multiple steps. One common method starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form 5-furan-2-yl-1,3,4-oxadiazole-2-thiol . This intermediate can be further reacted with 4-methoxyphenylbutanamide under specific conditions to yield the final product. The reaction conditions often involve the use of ethanol as a solvent and refluxing for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its effects. The oxadiazole ring is known to enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Shares the oxadiazole and furan rings but lacks the methoxyphenyl group.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of an oxadiazole ring.
1,2,4-Oxadiazole Derivatives: Various derivatives with different substituents on the oxadiazole ring.
Uniqueness
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide is unique due to the combination of its structural features, including the furan ring, oxadiazole ring, and methoxyphenyl group. This unique structure contributes to its potential biological activities and makes it a valuable compound for further research .
Properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-22-13-9-7-12(8-10-13)18-15(21)5-2-6-16-19-17(20-24-16)14-4-3-11-23-14/h3-4,7-11H,2,5-6H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVKBYUWGSYUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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